Cas no 942474-62-6 (1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine structure](https://ja.kuujia.com/scimg/cas/942474-62-6x500.png)
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine 化学的及び物理的性質
名前と識別子
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- 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine
- 1-(4-(Ethylsulfonyl)-2-nitrophenyl)piperidine
- OR8361
- 1-[4-(Ethylsulphonyl)-2-nitrophenyl]piperidine
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- インチ: 1S/C13H18N2O4S/c1-2-20(18,19)11-6-7-12(13(10-11)15(16)17)14-8-4-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3
- InChIKey: FMCMPRSPZOAYQF-UHFFFAOYSA-N
- ほほえんだ: S(CC)(C1C=CC(=C(C=1)[N+](=O)[O-])N1CCCCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 434
- トポロジー分子極性表面積: 91.6
じっけんとくせい
- ゆうかいてん: 75-76°C
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11007578-1g |
1-(4-(Ethylsulfonyl)-2-nitrophenyl)piperidine |
942474-62-6 | 97% | 1g |
$465 | 2024-07-19 |
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine 関連文献
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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S. Ahmed Chem. Commun., 2009, 6421-6423
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidineに関する追加情報
Professional Introduction to Compound with CAS No. 942474-62-6 and Product Name: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine
The compound CAS No. 942474-62-6, identified by its systematic name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This compound, featuring a piperidine core substituted with a nitrophenyl group and an ethylsulfonyl moiety, has garnered attention due to its structural complexity and potential biological activity. The piperidine ring is a common pharmacophore in drug design, known for its ability to enhance binding affinity and metabolic stability, while the nitrophenyl and ethylsulfonyl substituents introduce specific electronic and steric properties that can modulate receptor interactions.
In recent years, the exploration of novel heterocyclic compounds has been a cornerstone in the development of next-generation therapeutics. The nitro group in the 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine structure not only contributes to its lipophilicity but also serves as a site for potential bioconversion, which can be exploited in prodrug strategies. This dual functionality makes the compound an intriguing candidate for further investigation into its pharmacological profile.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperidine derivatives have been extensively studied for their role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) drugs. The presence of both the nitrophenyl and ethylsulfonyl groups may enhance penetration through the blood-brain barrier, a critical factor for CNS-targeting agents. Preliminary computational studies suggest that this compound exhibits favorable interactions with several key neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases.
Moreover, the ethylsulfonyl group introduces a sulfonamide-like moiety, which is well-documented for its bioactivity across multiple therapeutic areas. Sulfonamides are known for their antimicrobial properties, anti-inflammatory effects, and role as intermediates in anticonvulsant medications. The integration of this group into the 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine framework may confer additional pharmacological benefits, such as enhanced binding affinity or altered pharmacokinetic properties. This combination of structural features positions the compound as a versatile scaffold for medicinal chemists to explore.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex heterocyclic compounds like 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have significantly improved yields and purity levels, making it feasible to conduct extensive biological evaluations. These improvements have accelerated the discovery pipeline for novel drug candidates, allowing researchers to rapidly screen large libraries of compounds for biological activity.
The pharmacological evaluation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine has begun to yield promising results. In vitro assays have demonstrated moderate activity against certain enzyme targets relevant to inflammation and pain modulation. Additionally, early in vivo studies suggest that this compound exhibits reasonable oral bioavailability and target engagement in animal models. These findings are particularly encouraging given the structural complexity of the molecule, which often poses challenges during drug development.
One notable feature of this compound is its potential for further derivatization to optimize its pharmacological profile. The presence of both reactive sites—the nitro group and the ethylsulfonyl moiety—provides multiple opportunities for structure-activity relationship (SAR) studies. By systematically modifying these groups or introducing additional substituents, researchers can fine-tune properties such as potency, selectivity, and metabolic stability. This flexibility makes 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine a valuable starting point for generating a series of analogues with tailored biological activities.
The synthesis of this compound also highlights advancements in green chemistry principles. Efforts to minimize waste and improve atom economy have led to more sustainable synthetic routes. For instance, catalytic methods that employ recyclable ligands or renewable solvents align with global initiatives to reduce environmental impact while maintaining high chemical yields.
In conclusion,1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine (CAS No. 942474-62-6) represents a promising lead compound with significant therapeutic potential. Its unique structural features—combining a piperidine core with nitrophenyl and ethylsulfonyl substituents—make it an attractive candidate for further development in pharmaceutical research. As synthetic methodologies continue to evolve and computational tools enhance our ability to predict biological activity,this compound stands at the forefront of innovative drug discovery efforts aimed at addressing unmet medical needs across various therapeutic areas.
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